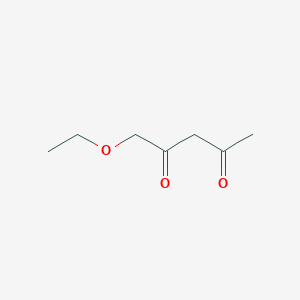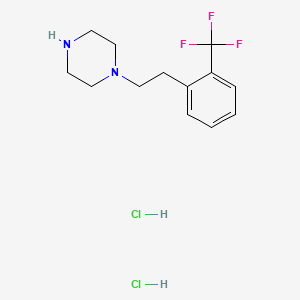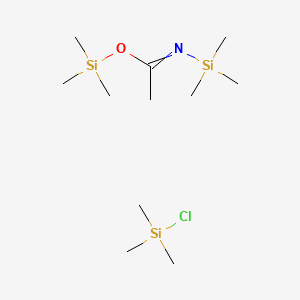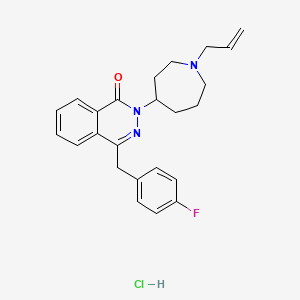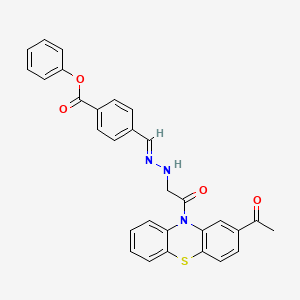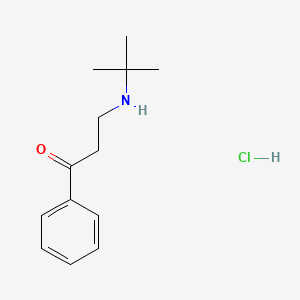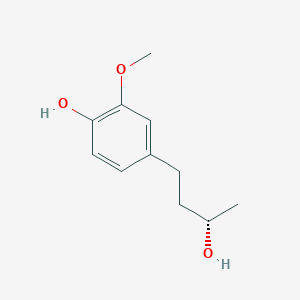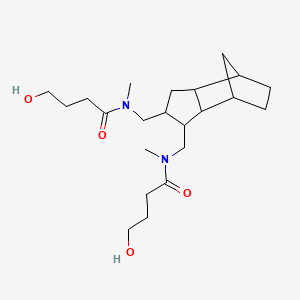
N,N'-((Octahydro-4,7-methano-1H-indenediyl)dimethylene)bis(4-hydroxy-N-methylbutyramide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene)bis(4-hydroxy-N-methylbutyramide) is a complex organic compound with the molecular formula C22H38N2O4. This compound is characterized by its unique structure, which includes an octahydro-4,7-methano-1H-indene core linked to two 4-hydroxy-N-methylbutyramide groups. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene)bis(4-hydroxy-N-methylbutyramide) typically involves multiple steps. The starting material is often a derivative of octahydro-4,7-methano-1H-indene, which undergoes a series of reactions to introduce the dimethylene and 4-hydroxy-N-methylbutyramide groups. Common reagents used in these reactions include alkylating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the synthesis process.
化学反应分析
Types of Reactions
N,N’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene)bis(4-hydroxy-N-methylbutyramide) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
N,N’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene)bis(4-hydroxy-N-methylbutyramide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N,N’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene)bis(4-hydroxy-N-methylbutyramide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- Exo-tricyclo[5.2.1.0(2,6)]decane
- Endo-tricyclo[5.2.1.0(2,6)]decane
- Tricyclo[5.2.1.0(2,6)]decane
Uniqueness
N,N’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene)bis(4-hydroxy-N-methylbutyramide) stands out due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
93962-82-4 |
|---|---|
分子式 |
C22H38N2O4 |
分子量 |
394.5 g/mol |
IUPAC 名称 |
4-hydroxy-N-[[3-[[4-hydroxybutanoyl(methyl)amino]methyl]-4-tricyclo[5.2.1.02,6]decanyl]methyl]-N-methylbutanamide |
InChI |
InChI=1S/C22H38N2O4/c1-23(20(27)5-3-9-25)13-17-12-18-15-7-8-16(11-15)22(18)19(17)14-24(2)21(28)6-4-10-26/h15-19,22,25-26H,3-14H2,1-2H3 |
InChI 键 |
RAZJLOFQMYPPNP-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1CC2C3CCC(C3)C2C1CN(C)C(=O)CCCO)C(=O)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



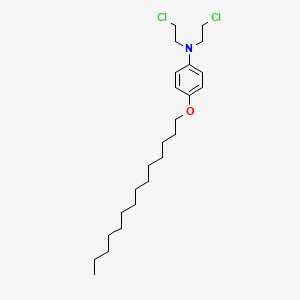
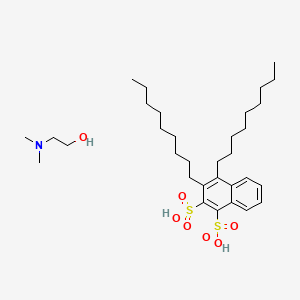


![[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride](/img/structure/B12694663.png)
